3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Thioether Formation: The thioether linkage is formed by reacting the nitro-substituted aromatic compound with a thiol under basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride for nitro group reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring can bind to active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole
- 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate
- 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate
Uniqueness
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is unique due to the presence of the 3,4,5-trimethoxybenzoate group, which can impart specific properties such as increased lipophilicity and potential interactions with biological targets. This makes it distinct from other similar compounds that may lack these functional groups.
Properties
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7S/c1-16-24(37-22-13-9-8-12-19(22)29(31)32)25(28(27-16)18-10-6-5-7-11-18)36-26(30)17-14-20(33-2)23(35-4)21(15-17)34-3/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCQWWRGRPOXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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